molecular formula C18H19NO5 B1586373 (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid CAS No. 62023-59-0

(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid

Cat. No.: B1586373
CAS No.: 62023-59-0
M. Wt: 329.3 g/mol
InChI Key: JXJYTERRLRAUSF-HOTGVXAUSA-N
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Preparation Methods

The preparation of (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid can be achieved through various synthetic routes. One of the notable methods is enzymatic asymmetric synthesis, which includes:

Chemical Reactions Analysis

(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, resulting in the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound, resulting in the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group in the compound with another functional group.

    Common reagents and conditions: The reactions typically involve reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts under specific conditions (e.g., temperature, pressure).

    Major products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein structure.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with chiral centers.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.

Comparison with Similar Compounds

(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid can be compared with other similar chiral amino acids, such as:

    (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid: This compound lacks the Z-configuration in the amino group.

    (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid: This compound has a different stereochemistry at the third carbon.

    (2R,3S)-3-amino-2-hydroxy-4-phenylbutyric acid: This compound has a different stereochemistry at the second carbon.

The uniqueness of this compound lies in its specific stereochemistry and configuration, which can result in different biological activities and properties compared to its similar compounds.

Properties

IUPAC Name

(2S,3S)-2-hydroxy-4-phenyl-3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c20-16(17(21)22)15(11-13-7-3-1-4-8-13)19-18(23)24-12-14-9-5-2-6-10-14/h1-10,15-16,20H,11-12H2,(H,19,23)(H,21,22)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJYTERRLRAUSF-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376737
Record name (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62023-59-0
Record name (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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